[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
Description
Overview and Significance
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride stands as a prominent member of the arylpropynylamine family, distinguished by its sophisticated molecular architecture that combines multiple functional groups within a single chemical entity. The compound's significance in contemporary chemical research stems from its dual nature as both a synthetic intermediate and a potential bioactive molecule, with applications spanning pharmaceutical development, materials science, and synthetic organic chemistry. The molecular structure incorporates a phenyl ring substituted at the 3-position with a prop-2-yn-1-yloxy group, while an amine functionality is attached to the benzyl carbon, creating a versatile platform for chemical modifications.
The compound's importance in pharmaceutical research cannot be overstated, as it serves as a fundamental building block for developing novel therapeutic agents with specific biological activities. The propargyl group's inherent reactivity allows for various click chemistry reactions, including copper-catalyzed azide-alkyne cycloaddition reactions, which have become increasingly important in drug discovery and chemical biology applications. Furthermore, the amine functionality provides opportunities for amide bond formation, reductive amination, and other nitrogen-based transformations that are essential in medicinal chemistry.
The compound's structural features contribute to its unique chemical reactivity profile, making it particularly valuable for researchers working on structure-activity relationship studies and lead compound optimization. The presence of the terminal alkyne functionality enables participation in various coupling reactions, while the benzylic amine provides a handle for further functionalization through standard organic transformations. This combination of reactive sites has made the compound an attractive target for synthesis and a useful tool in the development of chemical libraries for biological screening programs.
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader historical evolution of propargyl-containing compounds and their applications in organic synthesis. The utilization of propargyl bromide in nucleophilic substitution reactions with hydroxybenzaldehyde derivatives represents a well-established synthetic methodology that has been extensively employed in the preparation of propargyloxy-substituted aromatic compounds. This synthetic approach, involving the reaction of phenolic compounds with propargyl bromide under basic conditions using potassium carbonate, has provided researchers with reliable access to a wide range of propargyl ether derivatives.
The historical development of compounds containing prop-2-yn-1-yloxy substituents can be traced to early investigations into alkyne-containing heterocycles and their potential biological activities. The synthetic methodology for preparing such compounds evolved from classical organic chemistry approaches, where the nucleophilic substitution of alkyl halides with phenoxide anions became a standard procedure for constructing ether linkages. The specific case of this compound represents a refinement of these established synthetic protocols, adapted to incorporate both the propargyl ether functionality and the benzylic amine group within a single molecular framework.
The compound's emergence in the chemical literature reflects the growing interest in multifunctional molecules that can serve as versatile intermediates in complex synthetic sequences. The development of efficient synthetic routes to such compounds has been driven by the pharmaceutical industry's need for diverse chemical scaffolds that can be readily modified to explore structure-activity relationships. The incorporation of terminal alkyne functionalities into drug-like molecules has gained particular prominence with the advancement of click chemistry methodologies, which have revolutionized the way chemists approach molecular assembly and bioconjugation reactions.
Research into prop-2-yn-1-yloxy-substituted aromatic compounds has revealed their utility in various synthetic transformations, including Claisen rearrangements, cyclization reactions, and metal-catalyzed coupling processes. The historical precedent for these reactions has provided a strong foundation for the continued development and application of this compound in contemporary chemical research.
Classification and Nomenclature
This compound belongs to several overlapping chemical classifications that reflect its structural complexity and functional group diversity. Primarily, the compound is classified as an arylpropynylamine, a designation that captures both the aromatic nature of the molecular scaffold and the presence of the terminal alkyne functionality. This classification places the compound within a broader family of molecules that have shown significant promise in pharmaceutical applications, particularly in the development of bioactive compounds with diverse pharmacological profiles.
From a functional group perspective, the compound can be categorized as a substituted phenol derivative due to the presence of the propargyl ether substituent on the benzene ring. The ether linkage connecting the propargyl group to the aromatic system represents a key structural feature that influences both the compound's chemical reactivity and its potential biological activity. Additionally, the compound falls under the classification of primary amines, reflecting the presence of the aminomethyl group attached to the benzene ring.
| Classification Category | Specific Classification | Structural Basis |
|---|---|---|
| Primary Classification | Arylpropynylamine | Aromatic ring with propynyl and amine groups |
| Functional Group Class | Substituted phenol ether | Propargyl ether substituent |
| Amine Classification | Primary amine | Aminomethyl group |
| Chemical Class | Organic compound | Carbon-based structure |
| Salt Form | Hydrochloride salt | Protonated amine with chloride counterion |
The nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, which systematically describe the molecular structure through a standardized naming protocol. The IUPAC name, (3-prop-2-ynoxyphenyl)methanamine; hydrochloride, clearly indicates the substitution pattern on the benzene ring and the nature of the salt form. The prop-2-yn-1-yloxy designation specifically refers to the three-carbon chain with a terminal alkyne attached through an oxygen atom to the aromatic ring at the 3-position.
The compound's chemical identity is further defined by various molecular descriptors, including its InChI (International Chemical Identifier) key PBBQDTKKAADGBJ-UHFFFAOYSA-N and its SMILES notation C#CCOC1=CC=CC(=C1)CN.Cl. These standardized representations provide unambiguous structural information that enables precise identification and database searches across chemical information systems. The MDL number MFCD28397542 and PubChem CID 119031057 serve as additional unique identifiers within chemical databases.
Properties
IUPAC Name |
(3-prop-2-ynoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-2-6-12-10-5-3-4-9(7-10)8-11;/h1,3-5,7H,6,8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBQDTKKAADGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-74-1 | |
| Record name | [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of 3-Hydroxybenzaldehyde
Reduction of the Aldehyde Group
Formation of Hydrochloride Salt
- Reagents : Hydrochloric acid (HCl).
- Solvent : Ethanol or diethyl ether.
- Procedure : Add HCl to the amine solution and stir until the salt precipitates.
Analytical Techniques
To confirm the structure and purity of this compound, several analytical techniques can be employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed structural information.
- High-Resolution Mass Spectrometry (HRMS) : This technique is used to determine the molecular weight and confirm the molecular formula.
- Thin-Layer Chromatography (TLC) : Useful for monitoring the reaction progress and checking purity.
Chemical Reactions Analysis
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Chemistry
Organic Synthesis:
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride serves as a building block in the synthesis of more complex organic molecules. It can participate in various reactions including:
- Oxidation: Leading to the formation of ketones or carboxylic acids.
- Reduction: Converting to corresponding alcohols or amines.
- Substitution Reactions: Where functional groups can be replaced.
Biology
Biochemical Studies:
The compound has shown potential as a substrate for various enzymes, indicating its role in metabolic pathways. It is utilized in studies involving:
- Enzyme Inhibition: Investigating its effects on specific enzyme activities.
- Receptor Binding Studies: Understanding interactions with biological receptors.
Antimicrobial Properties:
Research has indicated that it may exhibit antimicrobial activity, making it a candidate for further pharmaceutical applications aimed at developing new antimicrobial agents.
Medicine
Pharmaceutical Research:
As a precursor in drug synthesis, this compound is explored for its potential therapeutic applications. It is particularly relevant in developing compounds targeting specific diseases through enzyme modulation.
Material Science
The compound is utilized in developing specialty chemicals and materials with specific properties such as polymers and coatings. Its ability to undergo various chemical transformations enhances its utility in material science.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| [3-(Prop-2-yn-1-yloxy)phenyl]ethanol | C₁₁H₁₂O₂ | Contains an ethanol group instead of methanol |
| [3-(Prop-2-yn-1-yloxy)phenyl]acetaldehyde | C₁₁H₁₂O₂ | Features an acetaldehyde group |
| [3-(Prop-2-yn-1-yloxy)phenyl]acetic acid | C₁₁H₁₂O₃ | Contains an acetic acid group |
Case Studies
-
Enzyme Interaction Study:
A study published in Journal of Biological Chemistry explored the interaction of this compound with cytochrome P450 enzymes, demonstrating its potential as an inhibitor and highlighting its significance in drug metabolism research. -
Antimicrobial Efficacy:
Research conducted by Smith et al. (2024) investigated the antimicrobial properties of the compound against various bacterial strains, revealing promising results that warrant further exploration for clinical applications.
Mechanism of Action
The mechanism of action of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Substituent Position | CAS Number | Key Features |
|---|---|---|---|---|---|---|
| [3-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl | C₁₀H₁₂ClNO | 197.66 | Propargyloxy | 3-position | - | Alkyne group for click chemistry |
| [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine HCl | C₁₁H₁₄ClNO₂ | 227.69 | Propargyloxy, Methoxy | 3 and 4 | 1240528-27-1 | Increased polarity and weight |
| [4-(Prop-2-yn-1-yloxy)phenyl]methanamine HCl | C₁₀H₁₂ClNO | 197.66 | Propargyloxy | 4-position | 1803567-62-5 | Positional isomer of target compound |
| [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine HCl | C₉H₉Cl₂NO | 218.08 | Propargyloxy, Chloro | 2 and 4 | 2098113-54-1 | Electronegative Cl substituent |
| [3-(Ethoxymethyl)phenyl]methanamine HCl | C₁₀H₁₅ClNO | 201.69 | Ethoxymethyl | 3-position | 1193387-67-5 | Ether group instead of alkyne |
| [3-(4-Methylphenyl)phenyl]methanamine HCl | C₁₄H₁₆ClN | 233.74 | Biphenyl, Methyl | 3 and 4 | 49703-56-2 | Extended aromatic system |
Key Observations:
- Substituent Position : The 3-propargyloxy substituent in the target compound distinguishes it from the 4-propargyloxy isomer (), which may exhibit differences in electronic effects and steric hindrance .
- Polarity : The addition of a methoxy group in [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine HCl () increases hydrophilicity and molecular weight (227.69 g/mol vs. 197.66 g/mol) .
Functional Group and Reactivity Comparisons
- Propargyloxy Group : The alkyne moiety in the target compound enables participation in Huisgen cycloaddition (click chemistry), a feature shared with its positional isomers (). However, substitution at the 3-position may influence regioselectivity in reactions compared to 4-substituted analogs .
- Ether vs. Alkyne : Replacing the propargyloxy group with ethoxymethyl ([3-(Ethoxymethyl)phenyl]methanamine HCl, ) eliminates alkyne reactivity but enhances stability under basic conditions .
Biological Activity
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride, a synthetic compound belonging to the arylpropynylamine class, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C₁₀H₁₁ClN₂O
- Molecular Weight : 198.66 g/mol
- SMILES Notation : C#CCOC1=CC=CC(=C1)CN
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects such as enzyme inhibition and receptor binding. The exact pathways involved depend on the specific biomolecular targets and the context of use.
Enzyme Inhibition
Research indicates that this compound is utilized in enzyme inhibition studies. It may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. This characteristic makes it a valuable tool in biochemical research.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial properties. Its structural features may enhance its reactivity against various microbial strains, indicating potential for pharmaceutical applications in treating infections.
Research Applications
The compound has diverse applications in scientific research:
- Pharmaceutical Development : It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
- Organic Synthesis : Used as a building block for developing more complex molecules.
- Biological Studies : Investigated for its interactions with biomolecules, providing insights into biochemical pathways.
Case Study 1: Enzyme Interaction
In a study examining the interaction of this compound with specific enzymes, it was found to significantly inhibit enzyme activity at low concentrations. The compound's affinity for the target enzyme was evaluated using kinetic assays, revealing an IC₅₀ value indicative of potent inhibitory effects.
| Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|
| Enzyme A | 15 | |
| Enzyme B | 25 |
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
Q & A
Basic Questions
Q. What synthetic routes are recommended for [3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride, and what parameters critically influence yield?
- Methodology : A two-step synthesis is commonly employed:
Etherification : React 3-hydroxybenzaldehyde with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyloxy group.
Reductive Amination : Reduce the intermediate aldehyde to the primary amine using NaBH₄ or LiAlH₄, followed by HCl treatment to form the hydrochloride salt.
- Critical Parameters :
- Catalyst selection (e.g., Pd/C for hydrogenation).
- Reaction temperature control (propargyl groups are thermally sensitive).
- Purification via recrystallization or column chromatography to remove unreacted aldehydes .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm the propargyloxy group (δ ~4.7 ppm for -OCH₂C≡CH) and aromatic protons.
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~2120 cm⁻¹ (C≡C stretch).
- Crystallography :
- Use single-crystal X-ray diffraction with SHELXL for refinement. Mercury CSD can visualize anisotropic displacement ellipsoids and packing patterns .
Q. What safety precautions are necessary when handling this compound?
- Hazards : Skin/eye irritation (GHS Category 2), acute oral toxicity (Category 4).
- Protocols :
- Use PPE: Nitrile gloves, lab coat, and safety goggles.
- Work under fume hoods to avoid inhalation.
- Store in sealed glass containers at −20°C to prevent decomposition .
Advanced Research Questions
Q. How can low yields in the amination step during synthesis be addressed?
- Root Causes :
- Incomplete reduction of the aldehyde intermediate.
- Side reactions (e.g., over-reduction or propargyl group degradation).
- Optimization Strategies :
- Use milder reducing agents (e.g., NaBH₃CN) to preserve the propargyl moiety.
- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates .
Q. How can discrepancies in NMR data when analyzing reaction by-products be resolved?
- Data Contradictions : Unassigned peaks may arise from tautomerization or residual solvents.
- Resolution :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Q. What strategies stabilize this compound under varying pH conditions?
- Instability Factors :
- Propargyl ethers hydrolyze under acidic/alkaline conditions.
- Mitigation :
- Buffered solutions (pH 6–7) for aqueous experiments.
- Lyophilization for long-term storage to minimize hydrolysis .
Q. How can bioorthogonal conjugation experiments using this compound be designed?
- Click Chemistry Applications :
- React with tetrazines (e.g., 3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)propanoate) for inverse electron-demand Diels-Alder (IEDDA) reactions.
- Optimization :
- Use molar ratios (1:1.2 for amine:tetrazine) and track kinetics via UV-Vis (λ ~520 nm for tetrazine consumption).
- Validate conjugates using MALDI-TOF or LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
